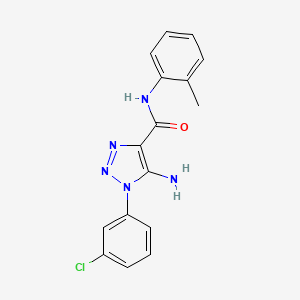
5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of triazole derivatives, which have been reported to exhibit a wide range of pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects through the inhibition of various enzymes and receptors involved in the inflammatory response.
Biochemical and Physiological Effects:
5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit several biochemical and physiological effects. This compound has been shown to reduce the levels of various inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has also been reported to reduce the levels of reactive oxygen species and to increase the levels of endogenous antioxidants.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its wide range of pharmacological activities. This compound has been reported to exhibit significant anti-inflammatory, analgesic, antipyretic, antimicrobial, and antifungal properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are required to determine the safe dosage range of this compound.
Orientations Futures
Several future directions can be explored in the field of medicinal chemistry using 5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One of the potential areas of research is the development of novel drug delivery systems for this compound to enhance its therapeutic efficacy. Additionally, further studies are required to investigate the potential of this compound in the treatment of various inflammatory and infectious diseases. Furthermore, the development of new derivatives of this compound with improved pharmacological properties is also an area of interest for future research.
Méthodes De Synthèse
The synthesis of 5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multistep process that involves the reaction of various starting materials. One of the commonly used methods for the synthesis of this compound involves the reaction of 3-chlorobenzaldehyde, 2-methylphenylhydrazine, and 4-amino-1,2,3-triazole in the presence of a suitable catalyst.
Applications De Recherche Scientifique
5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic properties. Several studies have reported that this compound exhibits significant anti-inflammatory, analgesic, and antipyretic activities. Furthermore, this compound has also been reported to possess potent antimicrobial and antifungal properties.
Propriétés
IUPAC Name |
5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-10-5-2-3-8-13(10)19-16(23)14-15(18)22(21-20-14)12-7-4-6-11(17)9-12/h2-9H,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJOAADSESJLOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-2-[3-(9H-carbazol-9-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B5070007.png)
![N-(1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B5070022.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5070030.png)

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5070045.png)
![N-benzyl-2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5070052.png)
![1-[(4-chlorobenzyl)sulfinyl]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B5070060.png)
![N-phenyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5070061.png)
![5-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)isophthalic acid](/img/structure/B5070065.png)
![(3aS*,6aR*)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5070077.png)
![4-(4-nitrophenyl)-6-(1-pyrrolidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5070078.png)
![4-({[(4-methylphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5070086.png)